Methyl 5-methyl-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
The compound can be synthesized through various methods, often involving the modification of existing indazole derivatives. It has been studied for its pharmacological properties and potential therapeutic uses.
Methyl 5-methyl-1H-indazole-4-carboxylate is classified as a heterocyclic organic compound. It contains both carbon and nitrogen atoms in its ring structure, making it part of the broader category of nitrogen-containing heterocycles.
The synthesis of methyl 5-methyl-1H-indazole-4-carboxylate typically involves several key steps:
For example, one method described involves reacting a precursor compound with lithium diisopropylamide to generate a lithium reagent, which is then reacted with dimethylformamide. This step is crucial for forming the indazole core structure, followed by further reactions to introduce the methyl and carboxylate groups .
Methyl 5-methyl-1H-indazole-4-carboxylate has a distinct molecular structure characterized by:
The molecular formula for methyl 5-methyl-1H-indazole-4-carboxylate is typically represented as . Its molecular weight is approximately 194.20 g/mol.
Methyl 5-methyl-1H-indazole-4-carboxylate can undergo various chemical reactions, including:
The compound's reactivity is influenced by the presence of the carboxylate group, which can participate in nucleophilic substitution reactions, enhancing its utility in synthetic organic chemistry .
The mechanism of action for methyl 5-methyl-1H-indazole-4-carboxylate primarily involves its interaction with biological targets. It has been shown to exhibit activity against certain enzymes and receptors, making it a candidate for drug development.
Research indicates that derivatives of indazole compounds can act as inhibitors for specific kinases involved in inflammatory processes, suggesting potential therapeutic applications in treating diseases such as cancer and autoimmune disorders .
Methyl 5-methyl-1H-indazole-4-carboxylate typically exhibits:
The chemical stability and reactivity are influenced by factors such as pH and temperature. The compound's ability to participate in various chemical reactions makes it versatile for synthetic applications.
Methyl 5-methyl-1H-indazole-4-carboxylate has several scientific uses:
Indazoles constitute a privileged structural class in pharmaceutical development due to their balanced pharmacokinetic profile and targeting versatility. The 1H-indazole system provides three potential hydrogen-bonding sites (N1-H, N2, and the fused ring system) that facilitate specific interactions with biological macromolecules. Clinically approved drugs incorporating indazole cores demonstrate applications spanning oncology (e.g., axitinib, pazopanib), inflammation, and central nervous system disorders, validating the scaffold's therapeutic relevance. Beyond direct biological activity, indazole derivatives frequently serve as key synthetic intermediates for constructing more complex drug molecules. The aromatic system readily undergoes electrophilic substitution, metal-catalyzed cross-coupling, and nucleophilic displacement reactions, enabling efficient structural diversification. Methyl 5-methyl-1H-indazole-4-carboxylate specifically exemplifies this intermediate utility—its carboxylate group facilitates amide coupling or hydrolysis to carboxylic acids, while the methyl substituent can be functionalized via oxidation or halogenation [3] [5] [8]. The scaffold's metabolic stability often exceeds that of indoles due to reduced cytochrome P450-mediated oxidation at the pyrrolic nitrogen, enhancing its suitability for drug design [4].
The strategic placement of the methyl group at the 5-position and the carboxylate at the 4-position creates a sterically and electronically tuned molecular architecture with distinct advantages for pharmacophore development. The 5-methyl group functions as an electron-donating substituent that modulates electron density throughout the indazole π-system, potentially enhancing binding affinity to electron-deficient receptor regions. This alkyl group also contributes to lipophilicity modulation—increasing membrane permeability while avoiding excessive hydrophobicity that could impair solubility. Crystallographic studies of analogous indazole carboxylates reveal that the 4-carboxylate orientation allows for optimal hydrogen-bonding interactions with protein targets, often mimicking natural substrates or cofactors [2] [4].
The methyl ester (CO₂CH₃) specifically serves as a protecting group and prodrug strategy component—it enhances compound stability during synthesis and cellular uptake while remaining amenable to enzymatic hydrolysis in vivo to reveal the bioactive carboxylic acid. This molecular feature is evident in commercial derivatives like 5-methyl-1H-indazole-4-carboxylic acid (CAS# 1360927-57-6), which shares the same core substitution pattern [2]. The spatial relationship between the 5-methyl and 4-carboxylate groups creates a defined molecular topography that can be precisely matched to binding pockets in enzymes like kinases, where indazole derivatives frequently act as ATP-competitive inhibitors. Computational analyses (e.g., molecular docking) of structurally similar indazole carboxylates demonstrate favorable binding energies attributable to this substitution pattern [4] [5].
Compound Name | CAS Registry No. | Molecular Formula | Molecular Weight | Key Structural Features | Primary Applications |
---|---|---|---|---|---|
Methyl 5-methyl-1H-indazole-4-carboxylate | Not explicitly listed* | C₁₀H₁₀N₂O₂ | 190.20 | Methyl at C5, CO₂CH₃ at C4 | Kinase inhibitor intermediate |
Methyl 5-methyl-1H-indazole-6-carboxylate | 1378594-30-9 | C₁₀H₁₀N₂O₂ | 190.20 | Methyl at C5, CO₂CH₃ at C6 | Antibacterial agent development |
5-Methyl-1H-indazole-4-carboxylic acid | 1360927-57-6 | C₉H₈N₂O₂ | 176.17 | Methyl at C5, CO₂H at C4 | Protease inhibitor precursor |
Methyl 1H-indazole-5-carboxylate | 473416-12-5 | C₉H₈N₂O₂ | 176.17 | CO₂CH₃ at C5, unsubstituted at C4 | Anticancer agent intermediate |
Methyl 1H-indazole-4-carboxylate | 192945-49-6 | C₉H₈N₂O₂ | 176.17 | CO₂CH₃ at C4, unsubstituted at C5 | Synthetic building block |
Note: Methyl 5-methyl-1H-indazole-4-carboxylate is the ester form of 5-methyl-1H-indazole-4-carboxylic acid (1360927-57-6), with molecular properties extrapolated from C₁₀H₁₀N₂O₂ isomers [2] [4] [5].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8